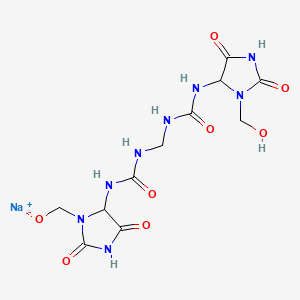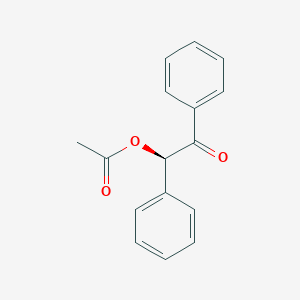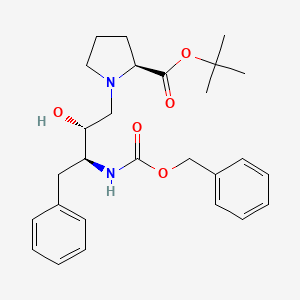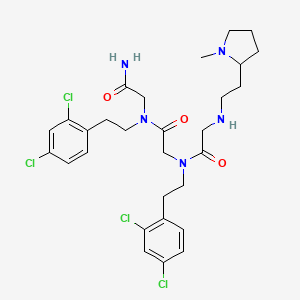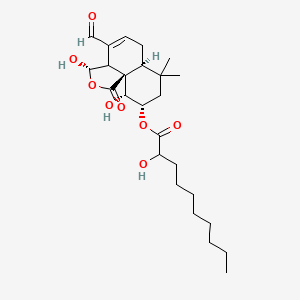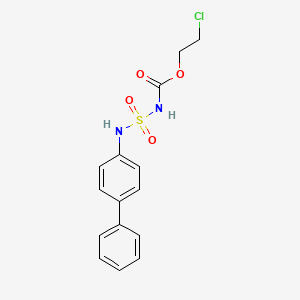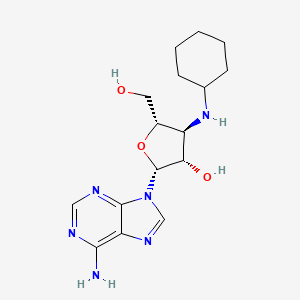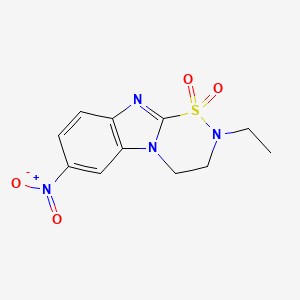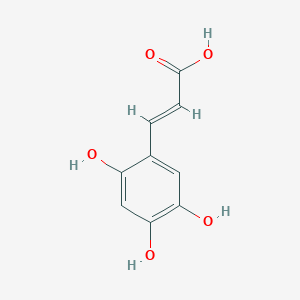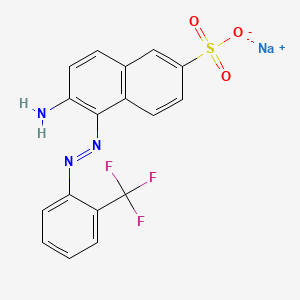
Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate is a chemical compound with a complex structure that includes two 2-methylbutyl groups and a methylenedi-4,1-phenylene core. This compound is known for its applications in various fields, including polymer synthesis and flame retardant materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate typically involves the reaction of methylenedi-4,1-phenylene with 2-methylbutyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a tertiary amine, to facilitate the formation of the biscarbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and precise control of reaction parameters to ensure consistent product quality. The reaction mixture is typically heated to a specific temperature to achieve optimal yield and purity .
化学反応の分析
Types of Reactions
Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler carbamate derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler carbamate derivatives .
科学的研究の応用
Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate has several scientific research applications:
Chemistry: Used as a cross-linking agent in the synthesis of thermosetting polymers.
Biology: Investigated for its potential use in biological assays and as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of flame retardant materials and high-performance coatings.
作用機序
The mechanism of action of Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate involves its interaction with specific molecular targets. The compound’s biscarbamate groups can form stable linkages with various substrates, leading to cross-linking and stabilization of polymeric structures. This interaction is crucial in its role as a cross-linking agent in polymer synthesis .
類似化合物との比較
Similar Compounds
Bis(4-vinyloxybutyl) (methylenedi-4,1-phenylene)biscarbamate: Similar in structure but with vinyloxybutyl groups instead of 2-methylbutyl groups.
Methylenedi-4,1-phenylene)bismaleimide: Another related compound used in polymer synthesis.
Uniqueness
Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate is unique due to its specific 2-methylbutyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific cross-linking and stabilization characteristics .
特性
CAS番号 |
71412-41-4 |
|---|---|
分子式 |
C25H34N2O4 |
分子量 |
426.5 g/mol |
IUPAC名 |
[(2R)-2-methylbutyl] N-[4-[[4-[[(2R)-2-methylbutoxy]carbonylamino]phenyl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C25H34N2O4/c1-5-18(3)16-30-24(28)26-22-11-7-20(8-12-22)15-21-9-13-23(14-10-21)27-25(29)31-17-19(4)6-2/h7-14,18-19H,5-6,15-17H2,1-4H3,(H,26,28)(H,27,29)/t18-,19-/m1/s1 |
InChIキー |
QZERSIIYAJUVIP-RTBURBONSA-N |
異性体SMILES |
CC[C@@H](C)COC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OC[C@H](C)CC |
正規SMILES |
CCC(C)COC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


